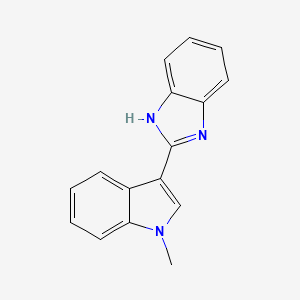

2-(1-methylindol-3-yl)-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-19-10-12(11-6-2-5-9-15(11)19)16-17-13-7-3-4-8-14(13)18-16/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOJPVFGQGCSBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylindol-3-yl)-1H-benzimidazole typically involves the condensation of 1-methylindole with o-phenylenediamine under acidic conditions. One common method includes the use of polyphosphoric acid as a catalyst, which facilitates the cyclization process to form the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1-methylindol-3-yl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.

Reduction: Reduced forms with hydrogenated rings.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Antitumor Activity

Numerous studies have highlighted the antitumor properties of benzimidazole derivatives, including 2-(1-methylindol-3-yl)-1H-benzimidazole. These compounds have been shown to exhibit potent activity against various cancer cell lines.

- Mechanism of Action : The compound acts as an Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor , which is crucial in cancer immunotherapy. IDO1 is often overexpressed in tumors, leading to immune evasion. Inhibiting this enzyme can enhance the immune response against cancer cells .

-

Case Studies :

- A study demonstrated that derivatives of benzimidazole displayed significant anticancer activity with IC50 values in low nanomolar ranges against HeLa and M109 cell lines .

- Another investigation found that specific derivatives exhibited an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating their potential as therapeutic agents .

Antifungal and Antibacterial Properties

In addition to its antitumor effects, this compound has shown promising antifungal and antibacterial activities.

- Antifungal Activity : Compounds similar to this compound demonstrated moderate antifungal effects against pathogens such as Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition .

- Antibacterial Activity : The compound exhibited significant antibacterial activity against strains like Streptococcus faecalis and methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like amikacin .

Pharmacological Insights

The pharmacological profile of this compound indicates its potential as a multi-target drug.

- Lipophilicity : Enhancements in lipophilicity have been noted, allowing better penetration through lipid membranes, which is crucial for drug efficacy .

- Structure Activity Relationship (SAR) : Various studies have explored the SAR of benzimidazole derivatives, identifying key substituents that enhance biological activity. For instance, the presence of alkyl chains at specific positions on the benzimidazole ring correlates with increased anticancer effects .

Synthesis and Derivative Development

The synthesis of this compound involves several methods that yield derivatives with enhanced biological properties.

Synthesis Methodologies

The synthesis typically involves:

- Reacting indole derivatives with benzimidazole precursors using various solvents and catalysts.

Example Synthesis

A notable synthesis method includes the reaction of indole-3-carbinol and 2-halomethyl benzimidazole under controlled conditions to yield the desired compound .

Mechanism of Action

The mechanism of action of 2-(1-methylindol-3-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and benzimidazole moieties can bind to active sites of enzymes, inhibiting their activity or modulating their function. This compound may also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences :

- Substituent Effects : Substituents on the indole nitrogen (e.g., allyl, benzyl) or benzimidazole ring (e.g., methyl, methoxy) significantly influence solubility, stability, and intermolecular interactions. For instance, methoxy groups enhance solubility but reduce thermal stability compared to methyl groups .

- Synthetic Yields : Derivatives with electron-donating substituents (e.g., 4-methoxyphenyl) often exhibit higher yields (85–87%) than those with halogens or electron-withdrawing groups (71–83%) .

Table 1: Selected Benzimidazole-Indole Derivatives and Their Properties

*BIM = Benzimidazole

Antiparasitic Activity:

- 2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives: Exhibit nanomolar-range activity against Trichomonas vaginalis (IC₅₀: 0.0698 µM for derivative 51), surpassing metronidazole (MTZ) .

- Omeprazole analogs : Pyridyl methylsulfinyl benzimidazoles inhibit Giardia lamblia triosephosphate isomerase (GlTIM), with substituents like nitro groups (O2N-BZM7) enhancing potency .

Anti-Anxiety Activity:

- 4-(6-Methyl-1H-benzimidazol-2-yl)phenol (ZH): Shows superior anxiolytic effects in Wistar rats compared to diazepam, attributed to the methyl group enhancing blood-brain barrier penetration .

Anticancer Activity:

Physicochemical and Spectroscopic Comparisons

- NMR Profiles : Indole-proton signals typically appear at δ 7.8–8.2 ppm (aromatic), while benzimidazole protons resonate at δ 7.3–7.6 ppm. Methyl groups on the indole nitrogen (δ 3.2–3.5 ppm) are distinct from benzimidazole methyl substituents (δ 2.4–2.8 ppm) .

- Thermal Stability: Derivatives with fused aromatic systems (e.g., 1,6-benzodiazocinone) exhibit higher melting points (>300°C) than simpler analogs .

Q & A

Q. How to reconcile discrepancies in biological activity across studies?

- Answer : Cross-validate using:

- Cell lines : Primary vs. immortalized cells (e.g., HepG2 vs. HEK293).

- Dosing regimens : Adjust for metabolic stability (e.g., CYP450 liver microsome assays).

- Control compounds : Compare with known standards (e.g., omeprazole for benzimidazole bioactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.